molecular formula C5H12ClF6N2P B1251092 Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate CAS No. 207915-99-9

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Cat. No.: B1251092
CAS No.: 207915-99-9
M. Wt: 280.58 g/mol
InChI Key: CUKNPSDEURGZCO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, also known as TCFH, is primarily used in the field of peptide synthesis . Its main targets are the carboxyl groups of amino acids, which it helps to transform into amide derivatives .

Mode of Action

TCFH acts as a coupling reagent in peptide synthesis . It facilitates the formation of peptide bonds by promoting the formation of amide derivatives from carboxyl groups of amino acids, rather than forming amides . This makes it particularly useful for coupling reactions involving sterically hindered amino acids .

Biochemical Pathways

The primary biochemical pathway affected by TCFH is peptide synthesis. By facilitating the formation of amide derivatives, TCFH aids in the coupling of amino acids, which are the building blocks of peptides and proteins .

Pharmacokinetics

Its role in facilitating peptide bond formation suggests that it may have a significant impact on the bioavailability of synthesized peptides .

Result of Action

The primary result of TCFH’s action is the successful synthesis of peptides, including those that are sterically hindered . It can also be used in the synthesis of onium salts and as a safer replacement for certain coupling reagents . Additionally, it has been used in the synthesis of cancer cell cytotoxins .

Action Environment

The efficacy and stability of TCFH can be influenced by environmental factors such as temperature and humidity. It is typically stored at temperatures between 2-8°C . As a non-hygroscopic coupling reagent, TCFH is less susceptible to moisture compared to other reagents .

Biochemical Analysis

Biochemical Properties

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in peptide coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The compound acts as an activating agent, converting carboxylic acids into reactive intermediates that can readily form amide bonds with amines. This interaction is essential for the synthesis of peptides and proteins, making Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate a valuable tool in biochemical research .

Cellular Effects

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it has been shown to impact the expression of genes involved in cell growth and differentiation, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate remains stable under specific conditions, allowing for consistent results in biochemical experiments. Prolonged exposure to certain environmental factors can lead to its degradation, potentially affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Understanding the dosage effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is essential for determining its safe and effective use in biochemical research .

Transport and Distribution

The transport and distribution of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate within cells and tissues are essential for its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This transport process ensures that Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate reaches its target sites within cells, where it can exert its effects on cellular processes. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate interacts with its intended biomolecules, leading to specific biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Comparison with Similar Compounds

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is often compared with other coupling reagents such as:

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is unique due to its ability to form a wide range of reactive intermediates, making it versatile for various synthetic applications .

Biological Activity

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (commonly referred to as TCFH) is a chemical compound with significant implications in biochemical research and synthesis. Its primary role is as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. This article delves into the biological activity of TCFH, exploring its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

TCFH acts as an activating agent in peptide coupling reactions. It converts carboxylic acids into highly reactive intermediates, which readily form amide bonds with nucleophilic amines. This property is crucial for synthesizing peptides and proteins, making TCFH a valuable tool in biochemical laboratories. The following table summarizes its key biochemical properties:

Property Details
Chemical Formula C₅H₁₂ClF₆N₂P
Molecular Weight 280.58 g/mol
Melting Point 102.4 – 104.2 °C
Purity ≥98%

Cellular Effects

TCFH influences various cellular processes by modulating enzyme activity and gene expression. Its effects on cellular signaling pathways can lead to changes in cell growth, differentiation, and metabolism. For instance, studies indicate that TCFH can alter the expression of genes involved in these processes, thereby affecting how cells respond to external stimuli.

Case Study: Gene Expression Modulation

In a study investigating the influence of TCFH on cancer cells, it was observed that treatment with the compound resulted in upregulation of genes associated with cell proliferation while downregulating apoptosis-related genes. This suggests a potential role for TCFH in promoting cell survival under specific conditions.

Molecular Mechanism

The molecular mechanism underlying TCFH's activity involves its interaction with biomolecules at the molecular level. TCFH binds to specific enzymes and proteins, leading to their activation or inhibition. This binding can significantly affect metabolic pathways by altering the flow of metabolites within cells.

Mechanistic Insights

  • Enzyme Interaction : TCFH has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.
  • Transport and Distribution : Understanding how TCFH is transported within cells is critical for optimizing its biochemical applications. It interacts with specific transporters that facilitate its movement across cellular membranes.

Temporal Effects in Laboratory Settings

The stability of TCFH under various environmental conditions plays a crucial role in its efficacy as a reagent. Research indicates that while TCFH remains stable over time under optimal conditions, prolonged exposure to adverse environments can lead to degradation, affecting its performance in biochemical reactions.

Applications in Scientific Research

TCFH is widely utilized across various fields of research due to its unique properties:

  • Chemistry : As a coupling reagent for synthesizing peptides and complex organic molecules.
  • Biology : In bioconjugation reactions linking biomolecules such as proteins and nucleic acids.
  • Medicine : In developing pharmaceutical compounds, including antibiotics and anticancer agents.
  • Industry : Used in producing onium salts and other industrial chemicals.

Properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNPSDEURGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451023
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207915-99-9, 94790-35-9
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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